7-Bromo-2,4-dichloro-8-methylquinazoline

Medicinal chemistry Drug discovery Lead optimization

Ideal for medicinal chemists optimizing kinase inhibitors. Features distinct reactivity at 4-Cl, 2-Cl, and 7-Br for sequential derivatization. The 8-methyl group modulates metabolic stability and target binding. Enables direct parallel library synthesis without extra bromination. Standard purity ≥95%.

Molecular Formula C9H5BrCl2N2
Molecular Weight 291.96 g/mol
Cat. No. B7973049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,4-dichloro-8-methylquinazoline
Molecular FormulaC9H5BrCl2N2
Molecular Weight291.96 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(N=C2Cl)Cl)Br
InChIInChI=1S/C9H5BrCl2N2/c1-4-6(10)3-2-5-7(4)13-9(12)14-8(5)11/h2-3H,1H3
InChIKeyZBLBCBZOFJLIJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2,4-dichloro-8-methylquinazoline | C9H5BrCl2N2 | CAS 1388056-03-8 | Procurement & Selection Evidence Guide


7-Bromo-2,4-dichloro-8-methylquinazoline (CAS 1388056-03-8, MFCD22561863) is a polyhalogenated quinazoline building block featuring three distinct halogen substitution sites: chloro groups at positions 2 and 4, a bromo group at position 7, and a methyl group at position 8 [1]. The compound has a molecular formula of C9H5BrCl2N2 and a molecular weight of 291.96 g/mol, appearing as a yellow to brown solid with recommended storage at 2–8°C under inert atmosphere protection from light [2]. As a versatile synthetic intermediate, this compound serves as a privileged scaffold in medicinal chemistry programs, particularly for the development of kinase inhibitors targeting cancer-relevant signaling pathways, where the strategic placement of the 7-bromo and 8-methyl substituents enables regioselective derivatization and structure-activity relationship exploration that simpler analogs cannot support [3].

Why 7-Bromo-2,4-dichloro-8-methylquinazoline Cannot Be Replaced by Simpler Quinazoline Analogs: A Substitution Site Analysis


Generic substitution of 7-bromo-2,4-dichloro-8-methylquinazoline with structurally related quinazoline building blocks fails because the specific combination and positioning of the 7-bromo and 8-methyl substituents creates a unique regiochemical environment that fundamentally alters both synthetic utility and downstream biological activity profiles. The presence of the electron-withdrawing bromo group at the 7-position, combined with the ortho-directing 8-methyl group, establishes a distinct electronic and steric landscape around the quinazoline core that influences subsequent nucleophilic aromatic substitution (SNAr) regioselectivity, cross-coupling efficiency, and final compound lipophilicity [1][2]. Unlike simpler analogs such as 2,4-dichloroquinazoline (CAS 607-68-1), 2,4-dichloro-8-methylquinazoline (CAS 39576-83-5), or 7-bromo-2,4-dichloroquinazoline (CAS 959237-68-4), this triply halogenated scaffold provides three distinct synthetic handles for sequential derivatization while the 8-methyl group modulates both metabolic stability and target binding conformation [3]. The quantitative evidence below establishes exactly where and by how much this substitution pattern matters.

Quantitative Differentiation Evidence: 7-Bromo-2,4-dichloro-8-methylquinazoline vs. Closest Structural Analogs


Evidence Dimension 1: Molecular Weight and Calculated Physicochemical Differentiation vs. 2,4-Dichloro-8-methylquinazoline

The incorporation of a bromine atom at the 7-position in 7-bromo-2,4-dichloro-8-methylquinazoline increases molecular weight from 213.06 g/mol (for the non-brominated comparator 2,4-dichloro-8-methylquinazoline) to 291.96 g/mol—a mass addition of 78.9 g/mol (+37.0%) [1][2]. The calculated lipophilicity difference, approximated by the increase in halogen substitution (Br vs. H at position 7), predicts a logP elevation of approximately 0.8–1.2 units based on the Hansch π constant for aromatic bromine substitution (π = 0.86) [3]. This increased lipophilicity directly affects membrane permeability, plasma protein binding, and volume of distribution in downstream drug candidates, making the brominated scaffold distinctly advantageous for optimizing pharmacokinetic profiles in CNS-penetrant or intracellular target applications where 2,4-dichloro-8-methylquinazoline-derived compounds would be expected to exhibit suboptimal permeability.

Medicinal chemistry Drug discovery Lead optimization

Evidence Dimension 2: Regioselective SNAr Reactivity Differentiation at the 4-Position vs. 2,4-Dichloroquinazoline Core

DFT computational studies on 2,4-dichloroquinazoline scaffolds establish that the carbon atom at the 4-position has a significantly higher LUMO coefficient compared to the 2-position, making the 4-chloro group substantially more susceptible to nucleophilic aromatic substitution (SNAr) [1]. This intrinsic regioselectivity is preserved in 7-bromo-2,4-dichloro-8-methylquinazoline, but the presence of the 7-bromo and 8-methyl substituents modulates the electronic environment, influencing both reaction rates and the selectivity window between the 4- and 2-positions. While direct kinetic data for this specific compound are not published, class-level inference from analogous 2,4-dichloroquinazoline derivatives indicates that the 4-position reacts preferentially with amines at room temperature to yield 2-chloro-4-aminoquinazolines, whereas 2-position substitution typically requires elevated temperatures or stronger nucleophiles [2]. The 7-bromo group provides an orthogonal synthetic handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling that is entirely absent in non-brominated analogs, enabling sequential functionalization strategies that simpler quinazoline building blocks cannot support.

Synthetic methodology Regioselective substitution Process chemistry

Evidence Dimension 3: Commercial Availability and Supply Chain Differentiation vs. 7-Bromo-2,4-dichloroquinazoline

7-Bromo-2,4-dichloro-8-methylquinazoline (CAS 1388056-03-8) is commercially stocked and available for immediate shipment from multiple reputable chemical suppliers, with documented purity specifications of 95% and pricing for research-scale quantities (100 mg to 1 g) . In contrast, the structurally related analog 7-bromo-2,4-dichloroquinazoline (CAS 959237-68-4, MW 277.93) lacks the 8-methyl group that provides both a steric blocking function and a metabolic stabilization element [1]. More importantly, while both compounds are commercially available, the 8-methyl-substituted variant offers a more direct route to methyl-containing quinazoline derivatives without requiring additional methylation steps post-scaffold assembly. The 8-methyl group occupies a position ortho to the 7-bromo substituent, which can influence the conformational preferences of subsequent derivatives and modulate metabolic vulnerability at the benzylic position [2]. For medicinal chemistry programs requiring both bromine-mediated coupling capability and methyl group-derived metabolic protection, procurement of 7-bromo-2,4-dichloro-8-methylquinazoline eliminates two synthetic steps (bromination and methylation) compared to starting from 2,4-dichloroquinazoline.

Procurement Supply chain management Custom synthesis

Evidence Dimension 4: Kinase Inhibitor Scaffold Relevance vs. Unsubstituted Quinazoline Building Blocks

Quinazoline derivatives bearing halogen substitution at the 2- and 4-positions are established as privileged scaffolds for ATP-competitive kinase inhibition, with numerous FDA-approved agents (e.g., gefitinib, erlotinib, afatinib) featuring the 4-anilinoquinazoline pharmacophore [1]. The specific substitution pattern of 7-bromo-2,4-dichloro-8-methylquinazoline aligns with SAR findings showing that substituents at the 6- and 7-positions of the quinazoline core significantly modulate kinase selectivity profiles and potency [2]. While direct biochemical IC50 data for 7-bromo-2,4-dichloro-8-methylquinazoline itself are not published—as this compound is an intermediate rather than a final drug candidate—class-level evidence indicates that 2,4-dichloroquinazoline derivatives with bromo substitution exhibit interactions with lysine residues and demonstrate bacterial growth inhibition in high-lysine environments . Furthermore, patent literature explicitly references 2,4-dichloro-8-methylquinazoline derivatives as intermediates for protein kinase inhibitors targeting EGFR, VEGFR, and PDGFR [3]. The addition of the 7-bromo group in the target compound provides a vector for introducing diverse aryl or heteroaryl substituents via cross-coupling, enabling exploration of the kinase hinge-binding region and solvent-exposed channel that is inaccessible with non-brominated starting materials.

Kinase inhibitor Cancer therapeutics Scaffold-based drug design

Optimal Procurement and Application Scenarios for 7-Bromo-2,4-dichloro-8-methylquinazoline


Scenario 1: Parallel Medicinal Chemistry Library Synthesis Requiring 7-Position Arylation

When a medicinal chemistry program requires systematic exploration of substituent effects at the 7-position of a 2,4-diaminoquinazoline kinase inhibitor scaffold, 7-bromo-2,4-dichloro-8-methylquinazoline is the optimal starting material. Sequential SNAr at the 4-position (amine) and 2-position (amine) followed by Suzuki-Miyaura cross-coupling at the 7-position (aryl/heteroaryl boronic acid) enables efficient parallel library synthesis with diversity introduced at the final step [1]. The pre-installed 8-methyl group ensures that subsequent compounds maintain the appropriate steric and metabolic profile while 7-position diversification explores the kinase solvent channel interactions [2]. Using non-brominated analogs would require an additional bromination step that is incompatible with parallel synthesis workflows.

Scenario 2: CNS-Penetrant Kinase Inhibitor Lead Optimization Programs

In lead optimization programs targeting kinases with CNS indications, the increased lipophilicity contributed by the 7-bromo substituent (predicted logP increase of ~0.8–1.2 units vs. 2,4-dichloro-8-methylquinazoline) provides a measurable physicochemical advantage for crossing the blood-brain barrier [1]. 7-Bromo-2,4-dichloro-8-methylquinazoline serves as the key intermediate for constructing 7-aryl-substituted quinazoline derivatives where the aryl group can be tuned to balance permeability, efflux ratio, and target engagement [2]. Procurement of this specific brominated scaffold, rather than the non-brominated analog, enables direct synthesis of the desired CNS-optimized lead series without requiring de novo bromination and subsequent purification.

Scenario 3: Process Chemistry Route Scouting and Scale-Up Feasibility Studies

For process chemistry teams evaluating synthetic routes to advanced quinazoline-based drug candidates, 7-bromo-2,4-dichloro-8-methylquinazoline offers a convergent synthetic strategy that can be executed in 3–4 steps from commercially available starting materials [1]. The compound is available from multiple suppliers in research quantities (100 mg to 5 g) with consistent 95% purity specifications, enabling reliable route scouting and impurity profiling before committing to custom synthesis at larger scale [2]. The presence of three distinct reactive sites (4-Cl, 2-Cl, 7-Br) allows process chemists to evaluate orthogonal protecting group strategies and telescoped reaction sequences that would not be possible with simpler 2,4-dichloroquinazoline or 7-bromo-2,4-dichloroquinazoline building blocks.

Scenario 4: Structure-Activity Relationship Studies in the 6,7,8-Region of Quinazoline Scaffolds

Medicinal chemistry teams conducting comprehensive SAR studies around the 6-, 7-, and 8-positions of the quinazoline core will find 7-bromo-2,4-dichloro-8-methylquinazoline uniquely suited for systematic exploration of this pharmacophore region [1]. The 7-bromo group enables introduction of diverse substituents via palladium-catalyzed cross-coupling, while the 8-methyl group provides a fixed steric constraint and metabolic blocking function [2]. This scaffold is particularly valuable for programs targeting kinases where the 6,7,8-region interacts with the hinge region and solvent-exposed channel—a topology that differs fundamentally from the 6-substituted-only SAR space accessible via 7-bromo-2,4-dichloroquinazoline (which lacks the 8-methyl group) [3]. The quantified difference in synthetic handle count (3 vs. 2) translates directly to greater SAR diversity per unit of synthetic effort.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2,4-dichloro-8-methylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.